N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide
Description
N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide is a synthetic organic compound featuring a pyrrole core substituted with a 4-fluorophenylsulfonyl group, dimethyl substituents at positions 4 and 5, a 2-methylpropyl group at position 1, and a cyclopropanecarboxamide moiety at position 2. This structural profile suggests applications in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator .
Properties
Molecular Formula |
C20H25FN2O3S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C20H25FN2O3S/c1-12(2)11-23-14(4)13(3)18(19(23)22-20(24)15-5-6-15)27(25,26)17-9-7-16(21)8-10-17/h7-10,12,15H,5-6,11H2,1-4H3,(H,22,24) |
InChI Key |
IBMHCBWZRWEKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3CC3)CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Cyclopropanation: The cyclopropane ring can be formed using a Simmons-Smith reaction, where a zinc-copper couple reacts with a diiodomethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structure: Features a cyclopropane-carboxamide core with a 4-methoxyphenoxy substituent and a phenyl group.
- Synthesis : Prepared via procedure B with a diastereomeric ratio (dr) of 23:1 and 78% yield, indicating high stereochemical control .
- Key Differences: The methoxyphenoxy group (electron-donating) contrasts with the electron-withdrawing 4-fluorophenylsulfonyl group in the target compound. Lower steric bulk compared to the 2-methylpropyl substituent in the target compound.
N-((1S,3R,4S)-3-Ethyl-4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide
- Structure : Contains a cyclopropanesulfonamide group and a nitro-substituted pyrrolopyridine scaffold.
- Synthesis : Involves palladium-catalyzed hydrogenation and sulfonylation, with intermediates confirmed via LC-MS .
- Key Differences :
- The nitro group introduces redox activity, unlike the stable dimethyl and fluorophenyl groups in the target compound.
- Cyclopentyl backbone vs. pyrrole core, altering conformational flexibility.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
- Structure: Combines a pyrazolopyrimidine core with fluorophenyl-chromenone and benzenesulfonamide groups.
- Properties : Melting point 211–214°C; molecular mass 616.9 Da .
- Key Differences: Chromenone moiety introduces planar aromaticity, contrasting with the non-aromatic pyrrole in the target compound. Isopropylsulfonamide group vs. cyclopropanecarboxamide, affecting solubility and hydrogen-bonding capacity.
Pharmacological and Physicochemical Properties
- Fluorine Substituents : Present in both the target compound and derivatives, enhancing metabolic stability and binding via hydrophobic and electrostatic interactions .
- Sulfonamide vs.
- Cyclopropane Rigidity : Common in the target compound and derivatives, restricting conformational freedom to optimize target engagement .
Research Tools and Validation
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A cyclopropanecarboxamide moiety.
- A pyrrole ring substituted with a sulfonyl group and a fluorophenyl group.
This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups, enhancing its reactivity and selectivity.
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in disease processes, particularly:
- Histone deacetylases (HDACs) : These enzymes play a crucial role in cancer and inflammatory diseases by regulating gene expression through chromatin remodeling. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
Biological Activity
The compound has been investigated for various biological activities, including:
- Anti-inflammatory effects : It has shown promise as a selective COX-2 inhibitor, which is significant for treating inflammatory diseases while minimizing gastrointestinal toxicities associated with traditional NSAIDs .
- Cancer therapy : Its ability to inhibit HDACs suggests potential applications in cancer treatment, particularly in solid tumors where HDAC overexpression is common.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory effects on HDAC activity. For instance:
- In cell line studies, the compound demonstrated a dose-dependent reduction in HDAC activity, correlating with increased acetylation of histones and subsequent induction of apoptosis in cancer cells.
In Vivo Studies
Animal model studies have shown that the compound can effectively reduce tumor growth and inflammation:
- Mice treated with the compound exhibited reduced tumor size and improved survival rates compared to control groups. Additionally, markers of inflammation were significantly lower in treated animals.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds that share structural features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide | Dihydrofuran ring; nitro group | Potential anti-cancer activity |
| N-[3-fluoro-4-(6-methoxyquinolin)]cyclopropane | Fluoro-substituted quinoline | Modulates protein kinase activity |
| N-[4-cyano-3-(trifluoromethyl)phenyl]-3-hydroxypropanamide | Trifluoromethyl group; hydroxypropanamide | Inhibitory effects on cell proliferation |
This table illustrates how variations in substituents affect biological activities and therapeutic potentials. The unique combination of functional groups in this compound may confer distinct advantages for specific therapeutic contexts compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
- Methodological Answer : The compound’s core includes a pyrrole ring substituted with a 4-fluorophenylsulfonyl group, a cyclopropanecarboxamide moiety, and a 2-methylpropyl chain. These features contribute to steric hindrance, electronic effects (e.g., electron-withdrawing sulfonyl group), and lipophilicity. To assess their impact:
- Use density functional theory (DFT) to calculate charge distribution and steric maps.
- Compare with analogs (e.g., replacing fluorine with chlorine or simplifying the pyrrole substituents) to isolate functional group contributions .
- Data Table :
| Structural Feature | Role in Reactivity/Bioactivity | Example Analog Comparison |
|---|---|---|
| 4-Fluorophenylsulfonyl | Enhances enzyme inhibition via polar interactions | Chlorophenyl analogs show reduced binding affinity |
| Cyclopropane ring | Restricts conformational flexibility, improving target selectivity | Linear alkyl chains reduce metabolic stability |
Q. What are the common synthetic routes for this compound, and what challenges arise during its preparation?
- Methodological Answer : Synthesis typically involves:
Pyrrole core formation via Paal-Knorr or Hantzsch synthesis.
Sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions.
Cyclopropane incorporation via [2+1] cycloaddition or carbene insertion.
- Key Challenges :
- Steric hindrance during sulfonylation requires optimized reaction time/temperature.
- Purification of intermediates (e.g., column chromatography with gradient elution) .
Q. How can researchers systematically assess the compound’s biological activity in preclinical studies?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Dose-response curves (IC₅₀) for target enzymes (e.g., kinases, proteases).
- Cell viability : MTT assays across cancer cell lines (e.g., HepG2, MCF-7).
- Mechanistic studies : Use Western blotting or qPCR to validate downstream signaling pathways.
- Reference structurally similar compounds (e.g., furan-2-carboxamide analogs) to benchmark activity .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize the synthesis yield and purity?
- Methodological Answer :
- Factor screening : Use a Plackett-Burman design to identify critical variables (e.g., temperature, catalyst loading).
- Response surface methodology (RSM) : Apply a central composite design to model nonlinear relationships and predict optimal conditions.
- Example: A study reduced reaction steps from 8 to 5 while maintaining >90% purity via DoE .
Q. How can computational methods resolve contradictions in reported biological activity data?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Analyze binding kinetics to explain variability in IC₅₀ values across assays.
- Meta-analysis : Pool data from multiple studies and apply multivariate regression to isolate confounding factors (e.g., solvent effects, cell line specificity).
- Structural analogs : Compare with compounds like N-{3-(4-chlorophenyl)sulfonyl}-4,5-dimethylpyrrole to identify substituent-dependent trends .
Q. What advanced characterization techniques are critical for elucidating degradation pathways?
- Methodological Answer :
- LC-HRMS : Track degradation products under stress conditions (heat, light, pH).
- NMR crystallography : Resolve stereochemical changes in the cyclopropane moiety.
- In silico degradation prediction : Tools like SPARC or ACD/Percepta model hydrolytic/oxidative pathways .
Q. How can AI-driven platforms enhance reaction pathway design for derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
